molecular formula C25H25N5O3S B2614723 5-ethyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040646-55-6

5-ethyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2614723
CAS No.: 1040646-55-6
M. Wt: 475.57
InChI Key: USWRSSUSCKSXNV-UHFFFAOYSA-N
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Description

5-ethyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a chemical compound provided for research purposes, with the CAS Registry Number 1040646-55-6 . Its molecular formula is C₂₅H₂₅N₅O₃S, and it has a molecular weight of 475.56 g/mol . The compound features a complex structure that incorporates a pyrazolopyridin-one core, a phenyl substituent, and a piperazine moiety linked to a thiophene acetyl group . This multi-cyclic architecture is characteristic of compounds investigated for potential pharmacological activity. Scientific literature indicates that structurally related pyrazolopyridine and pyridazinone derivatives are of significant interest in medicinal chemistry research, particularly in the context of inhibiting enzymes like phosphodiesterase 4 (PDE4) . Such inhibitors are studied for their potential role in modulating inflammatory pathways associated with diseases like asthma, chronic obstructive pulmonary disease (COPD), and atopic dermatitis . Furthermore, hybrid molecules containing heterocyclic systems such as thiophene and pyrazole have been explored for their improved solubility profiles and potential anti-infective activities in research settings . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-ethyl-2-phenyl-7-[4-(2-thiophen-2-ylacetyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O3S/c1-2-27-16-20(23-21(17-27)25(33)30(26-23)18-7-4-3-5-8-18)24(32)29-12-10-28(11-13-29)22(31)15-19-9-6-14-34-19/h3-9,14,16-17H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWRSSUSCKSXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Ethyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrazolo[4,3-c]pyridine core, which is known for its bioactivity. The presence of the thiophene ring and piperazine moiety contributes to its pharmacological profile.

Molecular Formula: C26H24N4O5S
Molecular Weight: 492.56 g/mol

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various viral strains. Notably, certain pyrazolo derivatives showed an EC50 value of 3.98 μM against HIV type 1, indicating their potential as therapeutic agents in viral infections .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that derivatives of this compound exhibit substantial antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, a related pyrazole derivative demonstrated an IC50 value of 32.2 μM against HCV NS5B RNA polymerase, showcasing its potential for treating viral hepatitis .

Anticancer Activity

The anticancer properties of pyrazole derivatives are well-documented. The compound's structural features allow it to interact with various cellular targets, leading to apoptosis in cancer cells. A recent study reported that similar compounds exhibited cytotoxic effects with CC50 values significantly lower than those of standard chemotherapeutics, indicating a favorable therapeutic index .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in viral replication and cancer cell proliferation.
  • Receptor Modulation: It can act as a modulator for specific receptors involved in cell signaling pathways.
  • Oxidative Stress Induction: The compound may induce oxidative stress in target cells, leading to apoptosis.

Case Studies

  • Antiviral Efficacy: A study on a closely related pyrazole derivative revealed its effectiveness against the tobacco mosaic virus (TMV), with an EC50 of 58.7 μg/mL, underscoring the antiviral potential of this class of compounds .
  • Antimicrobial Screening: In a systematic screening of pyrazole derivatives for antibacterial activity, several compounds showed efficacy against Staphylococcus aureus and Escherichia coli, with zones of inhibition comparable to standard antibiotics like ciprofloxacin .

Scientific Research Applications

Biological Activities

Antimicrobial Activity :
Research indicates that compounds containing thiophene and pyrazole rings exhibit significant antimicrobial properties. For instance, in studies involving similar structures, derivatives have shown promising antibacterial and antifungal activities against various microbial strains . These findings suggest that the compound may also possess similar properties due to its structural features.

GABA Receptor Modulation :
The incorporation of thiophene rings in drug design has been linked to the modulation of GABA receptors, which are crucial for neurotransmission in the central nervous system. Compounds with similar scaffolds have been studied for their potential to treat neurological disorders such as anxiety and epilepsy . The specific interactions of this compound with GABA receptor subtypes could be a valuable area for future research.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step processes that integrate various chemical reactions:

Stepwise Synthesis :
Initial steps may include the formation of the pyrazolo-pyridine framework followed by the introduction of the thiophene and piperazine substituents. Techniques such as condensation reactions, acylation, and cyclization are commonly employed in synthesizing such complex structures .

Molecular Docking Studies :
Molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets. These computational approaches can help elucidate its mechanism of action and guide further modifications to enhance efficacy .

Case Studies

StudyFindings
Antimicrobial Evaluation A series of pyrazole derivatives were synthesized and tested for antimicrobial activity, revealing several compounds with significant efficacy against bacterial strains .
GABA Receptor Interaction Research on similar thiophene-containing compounds indicated potential for modulating GABAergic activity, suggesting therapeutic applications in treating anxiety disorders .
Synthesis Techniques Various synthetic pathways were explored for creating heterocyclic compounds, emphasizing the versatility of thiophene and pyrazole frameworks in drug development .

Comparison with Similar Compounds

Structural Analogs with Piperazine-Carbonyl Modifications

5-Ethyl-7-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-phenyl-2,5-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one
  • Molecular Formula : C₂₅H₂₄FN₅O₂
  • Key Differences : The piperazine moiety is substituted with a 2-fluorophenyl group instead of the thiophene acetyl group.
  • The absence of the acetyl linker may limit conformational flexibility, affecting binding to targets requiring extended hydrophobic pockets .

Pyrazolo-Pyrimidinone Derivatives

5-Phenyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK55)
  • Molecular Formula : C₁₅H₁₀N₄OS
  • Key Differences :
    • Core structure: Pyrazolo[1,5-a]pyrimidin-7(4H)-one (vs. pyrazolo[4,3-c]pyridin-3-one).
    • Substituents: Lacks the piperazine-carbonyl group but retains phenyl and thiophene groups.
  • Implications: The pyrimidinone core may alter electron distribution, affecting binding to kinases or phosphodiesterases. Simplified structure could improve synthetic accessibility but reduce selectivity .
5-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK66)
  • Molecular Formula : C₁₈H₁₄N₄O₂
  • Key Differences : A methoxyphenyl group replaces the thiophene moiety.
  • Implications: Methoxy groups enhance solubility but may reduce membrane permeability.

Pyrazolo[4,3-d]pyrimidinone Derivatives

5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
  • Molecular Formula : C₁₇H₂₀N₄O₂
  • Key Differences :
    • Core structure: Pyrazolo[4,3-d]pyrimidin-7-one (vs. pyrazolo[4,3-c]pyridin-3-one).
    • Substituents: Ethoxyphenyl and propyl groups dominate; lacks the piperazine-thiophene acetyl chain.
  • Implications :
    • The ethoxyphenyl group may enhance metabolic stability but reduce affinity for targets requiring bulky substituents.
    • Propyl and methyl groups could increase lipophilicity, favoring CNS penetration .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Notable Properties
Target Compound Pyrazolo[4,3-c]pyridin-3-one Ethyl, phenyl, thiophene acetyl-piperazine C₂₆H₂₄N₆O₃S High lipophilicity; potential for π-π interactions
5-Ethyl-7-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-phenyl-2,5-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one Pyrazolo[4,3-c]pyridin-3-one Ethyl, phenyl, 2-fluorophenyl-piperazine C₂₅H₂₄FN₅O₂ Enhanced electronegativity; reduced flexibility
MK55 (Pyrazolo[1,5-a]pyrimidin-7-one) Pyrazolo[1,5-a]pyrimidin-7-one Phenyl, thiophene C₁₅H₁₀N₄OS Simplified structure; lower molecular weight
5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-pyrazolo[4,3-d]pyrimidin-7-one Pyrazolo[4,3-d]pyrimidin-7-one Ethoxyphenyl, methyl, propyl C₁₇H₂₀N₄O₂ Improved metabolic stability; CNS-targeted

Q & A

Q. What methodologies are recommended for evaluating the compound’s potential off-target effects in kinase signaling pathways?

  • Methodological Answer :
  • Kinome-wide Profiling : Use commercial kinase panels (e.g., Eurofins DiscoverX).
  • Pathway Analysis : Map hits to KEGG pathways (e.g., MAPK/ERK, PI3K-Akt).
  • Mitigation : Introduce steric hindrance groups (e.g., ethyl at position 5) to reduce promiscuity .

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